Di(nonyl)arsinic acid
Description
Di(nonyl)arsinic acid is an organoarsenic compound characterized by two nonyl (C₉H₁₉) alkyl groups bonded to an arsenic atom, with the general formula C₁₈H₃₉AsO₂. As a derivative of arsenic acid (H₃AsO₄), it replaces two hydroxyl groups with nonyl chains, resulting in a hydrophobic structure.
Organoarsenicals are historically used in industrial applications, including plasticizers, surfactants, or demulsifiers, though nonyl-substituted variants are less documented .
Properties
CAS No. |
6727-94-2 |
|---|---|
Molecular Formula |
C18H39AsO2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
di(nonyl)arsinic acid |
InChI |
InChI=1S/C18H39AsO2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,20,21) |
InChI Key |
PMLRHKRNEUGDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[As](=O)(CCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(nonyl)arsinic acid can be synthesized through the reaction of arsenic trioxide with nonyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{As}_2\text{O}_3 + 6 \text{C}9\text{H}{19}\text{OH} \rightarrow 2 \text{C}9\text{H}{19}\text{AsO}_2\text{H} + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Di(nonyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction may produce arsenic trihydride derivatives.
Scientific Research Applications
Di(nonyl)arsinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which di(nonyl)arsinic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Signal Transduction: Interfering with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Chemical Identity
A comparative analysis of key organoarsenic compounds is provided below:
Notes:
- Sodium cacodylate, a salt of DMA, demonstrates higher water solubility due to ionic character, contrasting with the nonyl variant’s lipophilicity .
Physicochemical Properties
Key Observations :
- The nonyl chains in this compound significantly elevate its lipophilicity (log P >5), suggesting a propensity for bioaccumulation in fatty tissues compared to DMA (log P -1.36) .
- Arsanilic acid’s aromatic structure and amine group enhance its solubility in polar solvents, unlike the aliphatic nonyl chains in this compound .
Environmental and Toxicological Behavior
- Degradation: Longer alkyl chains (e.g., nonyl) may slow microbial degradation compared to methyl or phenyl groups, leading to prolonged environmental persistence .
- Toxicity: Arsenic’s toxicity is modulated by alkyl substitution. DMA and cacodylate are known carcinogens, but the nonyl variant’s toxicity profile remains understudied. Its lipophilicity could enhance cellular membrane penetration, potentiating arsenic’s oxidative stress mechanisms .
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